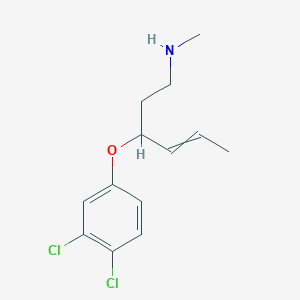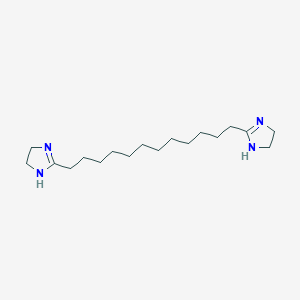
1H-Imidazole, 2,2'-(1,12-dodecanediyl)bis[4,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 2,2’-(1,12-dodecanediyl)bis[4,5-dihydro-] is a compound belonging to the imidazole family, characterized by its unique structure where two imidazole rings are connected by a 1,12-dodecanediyl chain Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
The synthesis of 1H-Imidazole, 2,2’-(1,12-dodecanediyl)bis[4,5-dihydro-] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including arylhalides and heterocycles .
Industrial production methods often utilize large-scale synthesis techniques, ensuring high yield and purity. The use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts has become commonplace in modern organic synthesis, further enhancing the efficiency of the production process .
Chemical Reactions Analysis
1H-Imidazole, 2,2’-(1,12-dodecanediyl)bis[4,5-dihydro-] undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The imidazole rings can undergo substitution reactions, where functional groups are introduced at specific positions on the ring.
Common reagents used in these reactions include nickel catalysts, TBHP, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazole, 2,2’-(1,12-dodecanediyl)bis[4,5-dihydro-] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2,2’-(1,12-dodecanediyl)bis[4,5-dihydro-] involves its interaction with molecular targets, such as enzymes and receptors. The imidazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The compound’s effects are mediated through its ability to modulate enzyme activity and disrupt cellular processes.
Comparison with Similar Compounds
1H-Imidazole, 2,2’-(1,12-dodecanediyl)bis[4,5-dihydro-] can be compared with other imidazole derivatives, such as:
2-Heptadecyl-4,5-dihydro-1H-imidazole: Known for its use in fungicides and as a surfactant.
2-Benzyl-4,5-dihydro-1H-imidazole: Used as a vasodilator and in the treatment of cardiovascular diseases.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate: Utilized in catalysis and as a precursor in the synthesis of other functional materials.
The uniqueness of 1H-Imidazole, 2,2’-(1,12-dodecanediyl)bis[4,5-dihydro-] lies in its long dodecanediyl chain, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
648440-61-3 |
|---|---|
Molecular Formula |
C18H34N4 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
2-[12-(4,5-dihydro-1H-imidazol-2-yl)dodecyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C18H34N4/c1(3-5-7-9-11-17-19-13-14-20-17)2-4-6-8-10-12-18-21-15-16-22-18/h1-16H2,(H,19,20)(H,21,22) |
InChI Key |
BSYISUDRRMXOQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)CCCCCCCCCCCCC2=NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


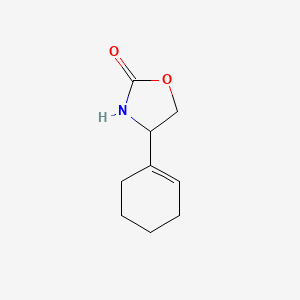
![{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene](/img/structure/B12602337.png)
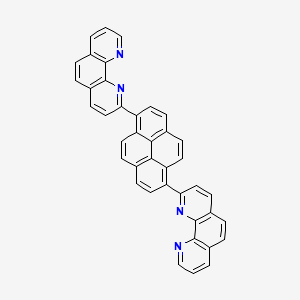
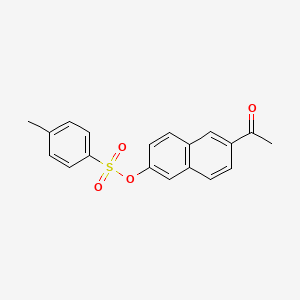
![6-(5-Chlorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12602347.png)
![Ethyl {[(1E)-N-benzoylethanimidoyl]oxy}acetate](/img/structure/B12602353.png)
![4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12602360.png)
![1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12602364.png)
![Phenol, 3-[2-(aminomethyl)cyclohexyl]-](/img/structure/B12602375.png)
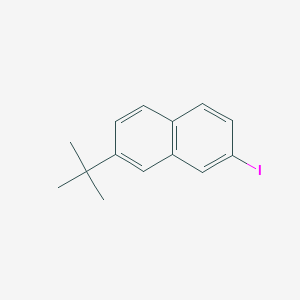
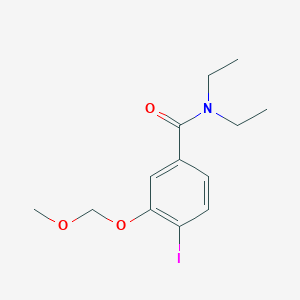
![9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine](/img/structure/B12602410.png)
![5-Chloro-2-hydroxy-N-{3-[2-(3-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12602415.png)
